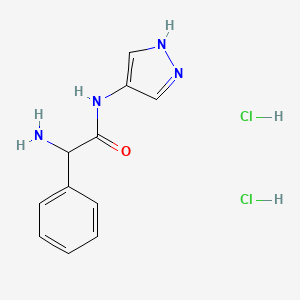
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride
Übersicht
Beschreibung
2-Amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a phenyl group attached to an amino group, which is further connected to a pyrazolyl group. The presence of dihydrochloride indicates that it is a salt form, enhancing its solubility and stability.
Wirkmechanismus
Target of Action
A related compound has been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , and another compound has been found to inhibit phosphoinositide-dependent kinase 1 (PDK1) . These targets play crucial roles in cellular processes such as cell growth and survival.
Mode of Action
It’s suggested that related compounds can inhibit the activity of their targets and compete with atp binding . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they regulate.
Biochemical Pathways
Related compounds have been found to affect pathways regulated byPDK1 , which plays a key role in the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth.
Result of Action
Related compounds have been found to exhibit potent in vitro antipromastigote activity and inhibit PAK phosphorylation , which could lead to changes in cell growth and survival.
Biochemische Analyse
Biochemical Properties
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphoinositide-dependent kinase 1 (PDK1), leading to reduced PAK activity . The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in human thyroid cancer cell lines, this compound inhibits cell proliferation by reducing AKT phosphorylation . Such effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PDK1, which in turn reduces PAK activity . This inhibition leads to downstream effects on cell signaling pathways, ultimately affecting gene expression and cellular function. The compound’s ability to bind to specific sites on enzymes and proteins is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, dose-dependent studies have shown variations in MDA concentration, although these changes were not statistically significant . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, highlighting its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence its localization, thereby affecting its function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride typically involves the following steps:
Phenylacetic acid: is first converted to its corresponding acid chloride using reagents like thionyl chloride.
The acid chloride is then reacted with 1H-pyrazol-4-amine to form the amide bond.
The resulting amide is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The pyrazolyl group can be reduced to form aminopyrazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles like bromine or nitric acid are used under controlled conditions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Aminopyrazoles: Formed by the reduction of the pyrazolyl group.
Substituted Phenyl Derivatives: Resulting from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid dihydrochloride: Similar structure but with an additional carbon chain.
N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)acetamide: Contains a cyano group instead of an amino group.
Uniqueness: 2-Amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Eigenschaften
IUPAC Name |
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9;;/h1-7,10H,12H2,(H,13,14)(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPBEBBFQFIFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CNN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



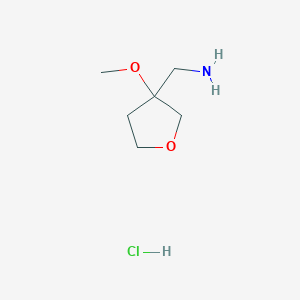
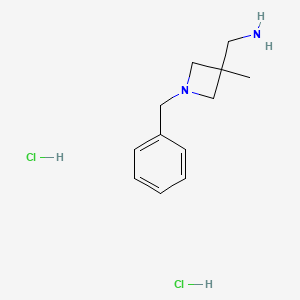
![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)
![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)
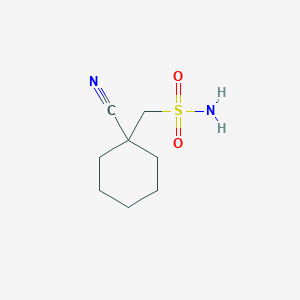
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)

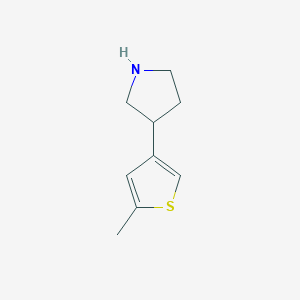
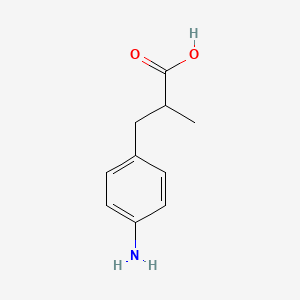

![2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1378604.png)
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)

